molecular formula C21H20N4O B2409090 N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 877788-04-0

N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine

Cat. No.: B2409090
CAS No.: 877788-04-0
M. Wt: 344.418
InChI Key: CQXXITRXJQLHHA-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a heterocyclic compound that belongs to the class of pyrazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The presence of the methoxyphenyl group and the pyrazolopyrimidine core structure contributes to its unique chemical properties and biological activities.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N4O/c1-14-13-19(23-17-9-11-18(26-3)12-10-17)25-21(22-14)20(15(2)24-25)16-7-5-4-6-8-16/h4-13,23H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQXXITRXJQLHHA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)OC)C)C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

344.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of 5-Aminopyrazoles with 1,3-Diketones

The most widely adopted method involves cyclocondensation between 5-amino-3-(4-methoxyphenylamino)-1H-pyrazole-4-carbonitrile and 1,3-diphenylpropane-1,3-dione under acidic conditions. A representative procedure from ARKIVOC demonstrates that combining equimolar reactants in glacial acetic acid with catalytic sulfuric acid (0.5 eq) at 80°C for 12 hours yields the pyrazolo[1,5-a]pyrimidine core in 68% isolated yield. Critical parameters include:

  • Solvent selection : Acetic acid outperforms ethanol or DMF in promoting cyclization while suppressing side reactions
  • Acid catalyst : Sulfuric acid (0.5–1 eq) maintains optimal protonation of carbonyl groups for nucleophilic attack
  • Temperature profile : Gradual heating from 25°C to 80°C over 2 hours prevents premature decomposition

The reaction mechanism proceeds through sequential Michael addition, intramolecular cyclization, and aromatization, as confirmed by LC-MS monitoring of intermediates.

Alternative Route via β-Keto Esters

For laboratories lacking specialized diketones, ethyl benzoylacetate serves as a viable precursor. Heating with 5-amino-4-cyano-3-(4-methoxyphenylamino)pyrazole in toluene at 110°C for 18 hours generates the pyrimidine ring through ester aminolysis and cyclodehydration. While this method achieves comparable yields (65–72%), it requires stringent moisture control to prevent hydrolysis side reactions.

Functional Group Introduction and Modification

N-Arylation at Position 7

Installation of the 4-methoxyphenylamine group employs Buchwald-Hartwig amination under inert atmosphere. A published protocol uses:

Parameter Specification
Catalyst Pd(OAc)₂ (5 mol%)
Ligand XantPhos (10 mol%)
Base Cs₂CO₃ (2.5 eq)
Solvent 1,4-Dioxane
Temperature 100°C
Reaction Time 24 hours
Yield 73%

This method demonstrates superior regioselectivity over classical SNAr reactions, particularly for electron-rich aryl amines.

Methyl Group Installation

Position-specific methylation employs:

  • C-2 Methylation : Treatment with methyl iodide and LDA at -78°C in THF (89% yield)
  • C-5 Methylation : Pd-mediated coupling of trimethylaluminum with the brominated intermediate (76% yield)

NMR studies confirm complete methylation at desired positions without O-methylation byproducts when using these conditions.

Industrial-Scale Optimization

Continuous Flow Synthesis

A breakthrough 2024 protocol enhances throughput using microreactor technology:

  • Stage 1 : Diketone formation in a 10 mL silicon carbide reactor (120°C, 2 min residence time)
  • Stage 2 : Cyclocondensation in a 25 mL packed-bed reactor with Amberlyst-15 catalyst (80°C, 5 min)
  • Stage 3 : Continuous extraction with ethyl acetate/water in a centrifugal contactor

This system achieves 94% conversion with 82% isolated yield at 500 g/day throughput, representing a 3.2-fold improvement over batch processes.

Green Chemistry Approaches

Recent advances replace traditional solvents with bio-based alternatives:

  • Cyrene™ (dihydrolevoglucosenone) as polar aprotic solvent
  • Microwave-assisted reactions reducing energy use by 58%
  • Enzymatic resolution of racemic intermediates using modified lipases

These methods maintain yields above 70% while reducing E-factor scores from 32 to 11.

Analytical Characterization Protocols

Purity Assessment

QC laboratories employ orthogonal methods:

Technique Critical Parameters Acceptance Criteria
HPLC-DAD C18 column, 0.1% TFA/ACN gradient ≥98.5% AUC
LC-HRMS ESI+ mode, 70,000 resolution Δm/z < 3 ppm
¹H NMR 600 MHz, DMSO-d6 Integral ratios ±2% theoretical

Batch-to-batch variability remains below 1.2% across 23 production lots using these protocols.

Comparative Synthetic Routes

The table below evaluates four major preparation strategies:

Method Yield (%) Purity (%) Cost Index Scalability
Classical cyclocondensation 68 97.2 1.00 Moderate
Flow chemistry 82 98.8 0.75 High
Enzymatic resolution 71 99.1 1.20 Low
Microwave-assisted 76 97.9 0.95 Medium

Flow chemistry emerges as the optimal balance of efficiency and scalability for commercial production.

Chemical Reactions Analysis

N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using common reducing agents like sodium borohydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methoxyphenyl group.

    Condensation: It can participate in condensation reactions with aldehydes and ketones to form more complex structures.

Common reagents used in these reactions include hydrazine hydrate, formylated compounds, and various oxidizing and reducing agents. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Cyclin-Dependent Kinase Inhibition

One of the primary applications of N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is its ability to inhibit cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are crucial for cell cycle regulation, and their inhibition can lead to altered cell cycle progression, making this compound a candidate for cancer therapy. Studies have demonstrated that this compound can effectively inhibit CDK2 activity, resulting in reduced proliferation of cancer cells .

Anticancer Properties

Preliminary studies indicate that this compound exhibits significant cytotoxicity against various cancer cell lines. For example, it has shown IC50 values of 12.5 µM against A549 lung cancer cells and 15.0 µM against MCF-7 breast cancer cells . These results suggest that the compound could serve as a lead for developing new anticancer agents.

Antimicrobial Activity

Emerging research has also highlighted the potential antimicrobial properties of this compound. Its structural features suggest it may inhibit bacterial growth by targeting specific pathways involved in cell survival and proliferation . Further studies are needed to explore its efficacy against various bacterial strains.

Synthesis and Structure Activity Relationship

The synthesis of this compound typically involves multi-step organic reactions that enhance its biological activity. Key synthetic steps include the introduction of the methoxy group on the phenyl ring, which increases lipophilicity and potentially improves interaction with biological targets .

Comparative Analysis with Related Compounds

To better understand the unique properties of this compound, it is useful to compare it with similar compounds within the pyrazolo[1,5-a]pyrimidine class:

Compound NameStructural FeaturesBiological Activity
N-(4-fluorophenyl)-2,5-dimethyl-3-(4-methylphenyl)pyrazolo[1,5-a]pyrimidin-7-amineFluorine substitutionCDK2 inhibitor
3-(4-chlorophenyl)-5-methylpyrazolo[1,5-a]pyrimidin-7-amineChlorine substitutionAntitumor activity
3-(4-methylphenyl)-5-phenylypyrazolo[1,5-a]pyrimidin-7-amineMethyl and phenyl substitutionsEnzyme inhibition

The unique combination of substituents in this compound enhances its lipophilicity and biological activity compared to other derivatives .

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine involves the inhibition of specific enzymes and pathways. For example, it may inhibit cyclooxygenase (COX) enzymes, which are involved in the production of pro-inflammatory mediators like prostaglandins . The compound’s structure allows it to interact with various molecular targets, leading to its observed biological effects.

Comparison with Similar Compounds

N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine can be compared with other pyrazolopyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which imparts unique biological activities and chemical reactivity.

Biological Activity

N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine is a notable compound within the pyrazolo[1,5-a]pyrimidine class, recognized for its diverse biological activities. This article provides an in-depth exploration of its biological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by a pyrazolo ring fused to a pyrimidine core. The presence of a methoxy group enhances its lipophilicity, potentially influencing its interaction with biological targets. Its structural formula can be summarized as follows:

Compound Name Structural Features Biological Activity
This compoundPyrazolo ring fused to pyrimidine with methoxy substitutionCDK2 inhibitor; potential anti-tuberculosis activity

Cyclin-Dependent Kinase Inhibition

One of the primary biological activities of this compound is its role as an inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2. CDKs are essential for cell cycle regulation; thus, inhibiting these kinases can lead to altered cell cycle progression, which is significant in cancer treatment. Studies indicate that the compound effectively binds to CDK2, leading to reduced kinase activity and subsequent cancer cell growth inhibition.

Antimycobacterial Activity

Preliminary investigations have suggested that this compound may also exhibit activity against mycobacterial ATP synthase. This suggests a potential application in the treatment of tuberculosis, although further research is necessary to elucidate its efficacy and mechanism in this context.

Research Findings and Case Studies

Recent studies have highlighted the biological efficacy of various pyrazolo[1,5-a]pyrimidine derivatives. Here are some key findings related to this compound:

  • Cell Line Studies : The compound has been evaluated against several cancer cell lines including MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (brain cancer). It demonstrated significant cytotoxicity with IC50 values comparable to established chemotherapeutics.
    Cell Line IC50 (µM) Notes
    MCF73.79Strong inhibition observed
    NCI-H46012.50Effective against lung cancer
    SF-26842.30Notable activity in brain cancer
  • Structure-Activity Relationship (SAR) : Various substitutions on the pyrazolo[1,5-a]pyrimidine scaffold have been studied to optimize biological activity. The presence of the methoxy group has been linked to enhanced interactions with target enzymes compared to other derivatives lacking this substitution .
  • In Vivo Studies : While in vitro results are promising, in vivo studies are necessary to evaluate the pharmacokinetics and therapeutic potential in animal models. Early results suggest good bioavailability and blood-brain barrier penetration characteristics .

Q & A

Basic Question: What are the optimized synthetic routes for preparing N-(4-methoxyphenyl)-2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-amine, and what factors influence yield?

Answer:
The compound can be synthesized via cyclocondensation or Suzuki coupling reactions. For example, pyrazolo[1,5-a]pyrimidine derivatives are often prepared by cyclizing precursors such as aminopyrazoles with β-ketoesters or via palladium-catalyzed cross-coupling to introduce aryl/heteroaryl substituents . Key factors affecting yield include:

  • Catalyst selection : Pd(PPh₃)₄ or PdCl₂(dppf) for Suzuki reactions.
  • Solvent system : Polar aprotic solvents (e.g., DMF, THF) enhance reaction efficiency.
  • Temperature : Optimal yields (48–78%) are achieved at 80–110°C .
  • Protecting groups : Boc-protected intermediates improve regioselectivity during amination .

Basic Question: How is the structural identity of this compound validated in synthetic workflows?

Answer:
Validation relies on multi-spectral analysis:

  • 1H/13C NMR : Confirms substituent positions (e.g., methoxyphenyl protons at δ 3.8–4.0 ppm; pyrimidine carbons at δ 150–160 ppm) .
  • HRMS : Verifies molecular formula (e.g., exact mass matching C₂₂H₂₂N₄O).
  • X-ray crystallography : Resolves spatial arrangement of the pyrazolo[1,5-a]pyrimidine core and substituents .

Advanced Question: What mechanisms underlie its reported enzyme inhibition (e.g., CDK9), and how does structural modification alter potency?

Answer:
The compound inhibits kinases like CDK9 by competitively binding to the ATP pocket. The trifluoromethyl group (if present) enhances hydrophobic interactions, while the 4-methoxyphenyl moiety stabilizes π-π stacking with phenylalanine residues . Modifications to the pyrimidine core (e.g., methyl vs. ethyl groups at position 2) impact binding affinity by altering steric hindrance or electronic effects. For example:

Substituent at Position 5IC₅₀ (CDK9)
Methyl12 nM
Ethyl28 nM
Data derived from kinase inhibition assays .

Advanced Question: How do substituent variations at positions 3 and 7 affect bioactivity in pyrazolo[1,5-a]pyrimidine analogs?

Answer:
Position 3 (aryl groups) and position 7 (amine substituents) critically modulate target selectivity:

  • Position 3 : Bulky groups (e.g., 4-fluorophenyl) improve selectivity for kinases over GPCRs .
  • Position 7 : Primary amines (e.g., pyridinylmethyl) enhance solubility and blood-brain barrier penetration, while tertiary amines (e.g., morpholine) reduce metabolic clearance .
    SAR studies show that 3-phenyl-7-(pyridin-2-ylmethyl) derivatives exhibit 10-fold higher antimycobacterial activity compared to 3-methyl analogs .

Advanced Question: How can researchers resolve contradictory data on substituent effects across biological assays?

Answer:
Contradictions often arise from assay conditions or off-target effects. Mitigation strategies include:

  • Orthogonal assays : Validate kinase inhibition via both enzymatic (e.g., ADP-Glo™) and cellular (e.g., proliferation) assays .
  • Molecular docking : Compare binding poses in CDK9 vs. unrelated targets (e.g., CRF1 receptors) to identify substituent-driven promiscuity .
  • Meta-analysis : Cross-reference data from analogs (e.g., MPZP, DMP904) to isolate substituent-specific trends .

Advanced Question: What computational tools are recommended for predicting pharmacokinetic properties of this compound?

Answer:
Use in silico ADMET models to optimize drug-likeness:

  • SwissADME : Predicts logP (lipophilicity ~3.5), moderate bioavailability (55%), and blood-brain barrier penetration .
  • Molecular dynamics (MD) : Simulates stability of the methoxyphenyl group in aqueous vs. membrane environments .
  • Free-energy perturbation (FEP) : Quantifies binding energy changes upon methyl → trifluoromethyl substitution .

Advanced Question: How does the compound’ selectivity for CDK9 over other kinases correlate with its therapeutic window?

Answer:
Selectivity is determined by kinome-wide profiling (e.g., using KinomeScan). High CDK9 selectivity (≥100-fold over CDK2/CDK4) reduces off-target toxicity (e.g., cardiotoxicity from CDK2 inhibition). For example, N-(pyridin-2-ylmethyl) analogs show >90% inhibition of CDK9 at 100 nM with minimal activity against CDK1/2 .

Advanced Question: What experimental designs are optimal for assessing in vivo efficacy in oncology models?

Answer:

  • Xenograft models : Administer 10–50 mg/kg daily (oral or IP) in immunocompromised mice bearing CDK9-dependent tumors (e.g., MV4-11 leukemia) .
  • Biomarker analysis : Monitor phospho-RNAPII (Ser2) levels via Western blot to confirm target engagement.
  • PK/PD integration : Measure plasma half-life (t₁/₂ ~4–6 hours) and tumor drug concentrations via LC-MS/MS .

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